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1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one -

1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one

Catalog Number: EVT-13354704
CAS Number:
Molecular Formula: C9H8Cl2OS
Molecular Weight: 235.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one is an organic compound that belongs to the class of sulfanyl ketones. It has garnered interest in various scientific fields due to its unique structural properties and potential applications. The compound's systematic name reflects its chemical structure, which includes a dichlorophenyl group attached to a sulfanyl and a ketone functional group.

Source

The compound can be synthesized through various chemical reactions involving thiophenols and alkyl halides, specifically focusing on the dichlorophenyl derivatives. It is often referenced in scientific literature for its synthetic utility and biological activity.

Classification

1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one is classified under:

  • Chemical Class: Sulfanyl ketones
  • Functional Groups: Sulfanyl group (–S–), carbonyl group (C=O)
Synthesis Analysis

Methods

The synthesis of 1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one can be achieved through several methods. One common approach involves the reaction of 2-bromoacetone with 2,5-dichlorothiophenol under basic conditions.

Technical Details

  • Reactants: 2-bromoacetone and 2,5-dichlorothiophenol
  • Conditions: The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃).
  • Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction reaches completion. The product can be isolated through standard workup procedures including extraction and purification via column chromatography .
Molecular Structure Analysis

Structure

The molecular formula for 1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one is C₉H₈Cl₂OS. The compound features a propan-2-one backbone with a sulfanyl group and a dichlorophenyl substituent.

Data

  • Molecular Weight: Approximately 233.13 g/mol
  • Melting Point: Reported to be around 92–94 °C .
Chemical Reactions Analysis

1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one can undergo various chemical reactions typical of ketones and sulfanyl compounds. These include:

  • Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction Reactions: It can be reduced to corresponding alcohols using reducing agents like sodium borohydride.

Technical Details

The reactions often require specific conditions (temperature, solvents) to achieve optimal yields and selectivity .

Mechanism of Action

The mechanism of action for 1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one primarily involves its interaction with biological targets. The dichlorophenyl moiety enhances hydrophobic interactions with target proteins, while the sulfanyl and carbonyl groups facilitate hydrogen bonding.

Process

Upon binding to enzymes or receptors, this compound may modulate their activity, potentially leading to various biological effects such as enzyme inhibition or receptor activation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically forms white crystals.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the carbonyl group.

Relevant data indicates that it has a melting point range of 92–94 °C and exhibits characteristic spectral properties in nuclear magnetic resonance spectroscopy .

Applications

1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one has several scientific applications:

  1. Synthetic Chemistry: Serves as a building block in the synthesis of more complex organic molecules.
  2. Biological Research: Used in studies involving enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.
  3. Pharmaceutical Development: Investigated for its potential as a pharmacophore in developing therapeutic agents targeting diseases where sulfanyl ketones show activity.
  4. Industrial Applications: Utilized in producing specialty chemicals and intermediates for pharmaceuticals and agrochemicals .

This compound exemplifies the intersection of synthetic utility and biological relevance, making it a valuable subject of study in organic chemistry and medicinal research.

Biocatalytic Synthesis Methodologies for 1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one Derivatives [2]

Enantiocomplementary Whole-Cell Bioreduction Systems Using Wild-Type Yeast Strains

Whole-cell biocatalysis utilizing wild-type yeast strains offers a robust platform for the stereoselective reduction of 1-[(2,5-dichlorophenyl)sulfanyl]propan-2-one to the corresponding valuable chiral alcohols, (R)- or (S)-1-[(2,5-dichlorophenyl)sulfanyl]propan-2-ol. These systems are advantageous due to their intrinsic cofactor regeneration machinery, eliminating the need for exogenous addition of expensive NAD(P)H.

Four yeast strains from the Witaria culture collection have demonstrated significant efficacy in the enantioselective reduction of ketone 2d and related aryl sulfanyl propan-2-ones:

  • Pichia carsonii (WY1): Exhibited Prelog selectivity, producing the (S)-alcohol with >99% enantiomeric excess (ee). While conversions for substrates 2a-c and 2e exceeded 90% within 8 hours, the conversion for sterically hindered 2d was slower, reaching good levels (>90%) only after 24 hours [1].
  • Lodderomyces elongisporus (WY2): Also Prelog-selective, yielding (S)-alcohols with >99% ee. Demonstrated rapid conversion (>99%) for 2a-d within 4 hours, but notably lower conversion (<80% at 24h) for the 4-methoxy substrate 2e. Performance with 2d was efficient within the 4-hour timeframe [1].
  • Candida norvegica (WY4): The least efficient among the tested strains but still highly selective (Prelog, >99% ee for (S)-alcohol). Conversions for 2d were moderate, significantly lower than those achieved by WY1, WY2, or WY12 [1].
  • Candida parapsilosis (WY12): The most efficient Prelog-selective strain, achieving >99% conversion and >99% ee for (S)-alcohols from 2a-e, including 2d, within just 2 hours of reaction time. This highlights its exceptional activity and tolerance to the dichloro substituents [1].

The primary limitation observed with 2d across all strains was slower reaction kinetics attributed to the significant steric bulk of the 2,5-dichlorophenyl group, hindering substrate access to the enzyme active sites. Furthermore, the hydrophobicity of the resulting alcohol (S)-1d complicated extraction due to strong interactions with cellular constituents [1].

Table 1: Performance of Wild-Type Yeast Strains in the Bioreduction of 1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one (2d)

Yeast StrainEnantioselectivity (Product Configuration)Typical Conversion for 2dTime to High ConversionKey Advantage
Pichia carsonii (WY1)Prelog (S)>90%24 hBroad substrate scope
L. elongisporus (WY2)Prelog (S)>99% (within 4h for 2a-d)4 hFast kinetics for chlorinated substrates
C. norvegica (WY4)Prelog (S)Moderate (<60%)>24 hHigh ee despite lower activity
C. parapsilosis (WY12)Prelog (S)>99%2 hExceptional activity & speed for all substrates

Recombinant Alcohol Dehydrogenase-Catalyzed Stereoselective Ketoreductions

Recombinant alcohol dehydrogenases (ADHs), overexpressed in microbial hosts like E. coli, provide precise control over stereoselectivity for the reduction of 2d. These systems allow for the targeted production of either enantiomer of 1-[(2,5-dichlorophenyl)sulfanyl]propan-2-ol using enzymes with complementary stereopreferences:

  • Anti-Prelog Specific ADHs for (R)-Alcohols:
  • Lactobacillus kefir ADH (LkADH): This NADPH-dependent enzyme exhibits strict anti-Prelog selectivity, delivering the hydride from the si-face of the ketone to produce (R)-alcohols. Whole-cell biocatalysts expressing wild-type LkADH efficiently reduced 2d, achieving >99% ee for the (R)-1d isomer. However, similar to the yeast systems, the conversion was slower compared to less-hindered substrates (2a-c, 2e), and product isolation remained challenging due to hydrophobicity [1].
  • Engineered Lk-ADH Prince (Lk-ADH-E145F-F147L-Y190C): A variant designed for enhanced activity towards bulky substrates. Mutations in the substrate access tunnel (F147L, Y190C) reduce steric hindrance, while E145F potentially introduces new interactions. Whole-cell E. coli expressing this variant demonstrated high tolerance to organic solvents and substrate loads, efficiently reducing sterically demanding ketones like 2d to (R)-1d with excellent conversions (65-99.9%) and maintained high enantioselectivity (>99% ee) at concentrations up to 100 mM [7].
  • Prelog Specific ADHs for (S)-Alcohols:
  • Rhodococcus aetherivorans ADH (RaADH, also known as LbADH): This NADPH-dependent enzyme follows Prelog's rule, producing (S)-alcohols with high ee (>99%). Whole-cell reductions of 2d using RaADH proceeded with excellent stereoselectivity but generally yielded lower conversions compared to LkADH, particularly for this hindered substrate [1]. Other Prelog-selective ADHs mentioned in the context of similar ketone reductions include RasADH (from Ralstonia sp.) and SyADH (from Sphingobium yanoikuyae), often used in whole-cell systems co-expressing glucose dehydrogenase (GDH) for cofactor recycling [5] [10].

The choice between wild-type and engineered recombinant ADHs depends on the desired enantiomer, required substrate loading, and reaction rate. Engineered variants like Lk-ADH Prince are particularly valuable for achieving high yields with sterically hindered substrates like 2d in the anti-Prelog series.

Table 2: Recombinant ADHs for Stereoselective Reduction of 1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one (2d)

Recombinant ADHStereoselectivity (Product Config.)CofactorConversion for 2dee for 2d ReductionKey Feature
L. kefir ADH (LkADH, wild-type)Anti-Prelog (R)NADPHGood (slower kinetics)>99%Broad anti-Prelog specificity
Lk-ADH Prince (E145F-F147L-Y190C variant)Anti-Prelog (R)NADPHHigh (65-99.9%)>99%Enhanced activity for bulky-bulky ketones
R. aetherivorans ADH (RaADH/LbADH, wild-type)Prelog (S)NADPHModerate>99%Robust Prelog-specific enzyme
RasADH / SyADHPrelog (S) (typically)NADPHHigh (in coupled sys.)>99% (typically)Used with GDH for cofactor recycling

Cofactor Regeneration Strategies in NAD(P)H-Dependent Biotransformations

The economic viability of enzymatic reductions using isolated ADHs or engineered whole cells hinges critically on efficient in situ regeneration of the consumed NAD(P)H cofactor. Several strategies have been developed and optimized for processes involving challenging substrates like 2d:

  • Substrate-Coupled Regeneration:This is the simplest and most widely applied method in whole-cell biocatalysis (as used in sections 1.1 and 1.2) and can also be employed with isolated enzymes. A sacrificial substrate (e.g., isopropanol, glucose, glycerol) is oxidized by the ADH (or a second enzyme in the cell/or added) while reducing NAD(P)+ back to NAD(P)H.
  • Isopropanol (2-PrOH)/ADH System: Commonly used with ADHs like LkADH or RaADH. The oxidation of 2-PrOH to acetone regenerates NADPH and drives the reduction of 2d. Excess 2-PrOH (often 10-50% v/v) is used, and its volatility facilitates removal. This method is particularly compatible with whole-cell systems like E. coli/Lk-ADH Prince, where intracellular enzymes handle the regeneration [1] [7] [10].
  • Glucose/Glucose Dehydrogenase (GDH) System: GDH oxidizes glucose to gluconolactone (hydrolyzing to gluconic acid), reducing NADP+ to NADPH. This system offers a strong thermodynamic drive and is frequently used in in vitro applications or recombinant whole-cells co-expressing ADH and GDH (e.g., for RasADH/SyADH). Drawbacks include acidification requiring pH control and potential inhibition by gluconic acid [8] [10].
  • Enzyme-Coupled Regeneration:Utilizes a second, thermodynamically favorable enzymatic reaction specifically dedicated to cofactor recycling.
  • Formate Dehydrogenase (FDH): Oxidizes formate to CO₂, reducing NAD+ to NADH. Mutant FDHs (e.g., from Pseudomonas sp. 101, mut-PseFDH) have been engineered to accept NADP+, enabling NADPH regeneration. Advantages include irreversible reaction and gaseous byproduct (CO₂) removal. However, wild-type FDHs often have lower catalytic efficiency compared to GDH, and engineered NADP+-dependent variants may still suffer from limitations [8] [10].
  • Engineered Phosphite Dehydrogenase (RsPtxDHARRA): Represents a highly efficient and robust alternative for NADPH regeneration. The mutant enzyme from Ralstonia sp. 4506 oxidizes phosphite to phosphate while reducing NADP+ to NADPH. RsPtxDHARRA exhibits exceptional catalytic efficiency for NADP+ (Kcat/KM = 44.1 μM–1 min–1), high thermostability (stable at 45°C for >6h), and tolerance to organic solvents. This makes it ideal for coupling with thermostable ADHs or processes requiring prolonged reaction times for sterically hindered substrates like 2d [8].
  • Advanced Cofactor Regeneration Systems:Emerging strategies focus on sustainability and integration.
  • Electrochemical Regeneration: Involves direct electron transfer to reduce NAD(P)+ at an electrode surface, often mediated by redox polymers or complexes. While minimizing waste, challenges include enzyme stability near electrodes and achieving efficient electron transfer [2] [10].
  • Photocatalytic Regeneration: Uses light-absorbing catalysts (e.g., semiconductors, molecular dyes) to drive the reduction of NAD(P)+ using sacrificial electron donors (e.g., triethanolamine) or water. Inspired by natural photosynthesis, this approach offers a green route but requires optimization for efficiency and scalability [2].

For the bioreduction of sterically demanding ketones like 1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one, substrate-coupled regeneration in robust whole-cell systems (yeast or recombinant bacteria) or enzyme-coupled systems using highly efficient and stable enzymes like RsPtxDHARRA coupled with appropriate ADHs (e.g., Lk-ADH Prince for (R)-alcohol) offer the most practical and efficient solutions, ensuring high turnover numbers (TON) for the expensive cofactor.

Table 3: Cofactor Regeneration Strategies for NAD(P)H-Dependent Reduction of 2d

Regeneration StrategyRegeneration Enzyme/CosubstrateCofactor RegeneratedAdvantagesDisadvantages/LimitationsSuitability for 2d Reduction
Substrate-Coupled
  - Isopropanol/ADHADH itselfNADPHSimple, cheap, compatible with whole-cellsEquilibrium limits conversion, acetone accumulationHigh (Standard in whole-cells)
  - Glucose/GDHGlucose DehydrogenaseNADPHStrong driving force, cheap substrateAcidification (gluconic acid), potential inhibitionHigh (Requires GDH expression)
Enzyme-Coupled
  - Formate/FDH (mut)Formate Dehydrogenase (mutant)NADPHIrreversible, gaseous byproductLower catalytic efficiency, cost of mutant enzymeModerate
  - Phosphite/RsPtxDHHARRAEngineered Phosphite DehydrogenaseNADPHVery high efficiency, thermostable, buffers reactionRequires phosphite substrateVery High (Robust & Efficient)
Advanced
  - ElectrochemicalMediator/ElectrodeNAD(P)HMinimal reagents, potential for integrationMediator stability, enzyme inactivation, complexityResearch Stage
  - PhotocatalyticPhotocatalystNAD(P)HUses light (renewable energy), greenEfficiency, side reactions, catalyst cost/stabilityResearch Stage

Properties

Product Name

1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one

IUPAC Name

1-(2,5-dichlorophenyl)sulfanylpropan-2-one

Molecular Formula

C9H8Cl2OS

Molecular Weight

235.13 g/mol

InChI

InChI=1S/C9H8Cl2OS/c1-6(12)5-13-9-4-7(10)2-3-8(9)11/h2-4H,5H2,1H3

InChI Key

PEHYBYQKDZXMBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=C(C=CC(=C1)Cl)Cl

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